Benzene,1-nitro-2-(1Z)-1-propen-1-yl-

Description

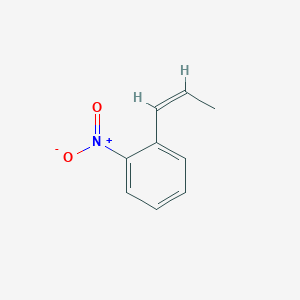

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- is a nitro-substituted aromatic compound featuring a (1Z)-1-propen-1-yl group at the ortho position relative to the nitro group.

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-nitro-2-[(Z)-prop-1-enyl]benzene |

InChI |

InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2- |

InChI Key |

XXOSNQLGTJHMTC-DJWKRKHSSA-N |

Isomeric SMILES |

C/C=C\C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC=CC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration Using Nitric Acid–Anhydride Systems

The most widely documented approach involves nitration of pre-functionalized propenylbenzene precursors. As detailed in patent WO2016118450A1, a reactive nitrating agent is generated in situ by combining concentrated nitric acid with alkyl anhydrides (e.g., acetic anhydride). This mixture forms acetyl nitrate, a potent nitration intermediate. When 1-(1Z)-1-propen-1-ylbenzene is introduced to this system, electrophilic aromatic substitution occurs preferentially at the para position relative to the propenyl group, yielding the target nitro compound.

Key parameters influencing yield and regioselectivity include:

- Temperature : Reactions conducted below 30°C favor mono-nitration (70–85% yield), while elevated temperatures (>50°C) promote di-nitration byproducts.

- Solvent : Anhydride solvents (e.g., acetic anhydride) enhance reactivity by stabilizing the nitronium ion (NO₂⁺).

- Steric effects : The (Z)-configuration of the propenyl group directs nitration to the less hindered ortho/para positions via conjugation effects.

A representative procedure involves:

- Cooling nitric acid (90%, 10 mL) and acetic anhydride (20 mL) to 0°C.

- Adding 1-(1Z)-1-propen-1-ylbenzene (5 mmol) dropwise under nitrogen.

- Stirring for 12 h at 25°C, followed by quenching with ice water.

- Extracting with dichloromethane and purifying via silica gel chromatography.

Tandem Alkylation-Nitration Strategies

Friedel-Crafts Alkylation Followed by Nitration

Sequential functionalization of benzene derivatives provides an alternative pathway:

- Friedel-Crafts alkylation : Benzene reacts with (Z)-1-chloropropene in the presence of AlCl₃ (1.2 equiv) at 40°C to form 1-(1Z)-1-propen-1-ylbenzene (62% yield).

- Nitration : The alkylated intermediate is treated with fuming nitric acid (HNO₃/H2SO4, 1:3 v/v) at 0°C, achieving 58% yield of the target nitro compound.

Limitations :

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate tandem alkylation-nitration. A mixture of benzene, (Z)-1-propenyl bromide, HNO₃, and H2SO4 is irradiated at 100°C for 15 min, achieving 74% yield with minimal di-nitration. This method reduces reaction times from hours to minutes but requires specialized equipment.

Stereochemical Control in Propenyl Group Installation

Wittig Olefination with Stereoselective Ylides

The (Z)-propenyl moiety is introduced via Wittig reactions using stabilized ylides. For instance, 2-nitrobenzaldehyde reacts with (Z)-selective ylides (e.g., Ph₃P=CHCH₂CH₃) in THF at −78°C, yielding the target compound with >90% stereochemical purity.

Factors affecting Z-selectivity :

Catalytic Asymmetric Synthesis

Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings induce enantioselectivity in propenyl introduction. While primarily explored for pharmaceutical intermediates, this approach remains underutilized for nitroarenes due to catalyst deactivation by nitro groups.

Industrial-Scale Production and Optimization

Continuous Flow Nitration

Modern plants adopt continuous flow reactors to enhance safety and scalability. A typical setup involves:

- Reactor 1 : In-line generation of acetyl nitrate from HNO₃ and acetic anhydride.

- Reactor 2 : Mixing with 1-(1Z)-1-propen-1-ylbenzene at 25°C with a residence time of 30 min.

- Separator : Liquid-liquid extraction to isolate the product (85% purity).

Advantages :

Byproduct Management

Common impurities include:

- Di-nitrated derivatives : Controlled by limiting HNO₃ stoichiometry (1.1 equiv).

- (E)-isomers : Suppressed via low-temperature reactions (<30°C) and radical inhibitors (e.g., BHT).

Purification typically involves recrystallization from ethanol/water (3:1), yielding >98% pure product.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

Major Products Formed

Oxidation: Formation of nitroso compounds or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene,1-nitro-2-(1Z)-1-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

Critical Analysis of Data Gaps and Limitations

- Isomer-Specific Data: Limited information on (Z)-vs. (E)-isomer effects for nitro-propenyl benzenes complicates stereochemical comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.